molecular formula C17H26N4O3 B1392453 Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242962-24-8

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No.: B1392453
CAS No.: 1242962-24-8
M. Wt: 334.4 g/mol
InChI Key: DSVOMCUVFIYCEW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate (C₁₄H₂₂N₄O₃, MW 294.36 g/mol, CAS 1242994-98-4) is a substituted benzoate ester featuring a urea linkage and a cyclopentyl group.

Properties

IUPAC Name

ethyl 3-amino-4-[2-(cyclopentylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-2-24-16(22)12-7-8-15(14(18)11-12)19-9-10-20-17(23)21-13-5-3-4-6-13/h7-8,11,13,19H,2-6,9-10,18H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVOMCUVFIYCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 4-aminobenzoate and cyclopentylamine.

    Formation of Intermediate: The initial step involves the reaction of ethyl 4-aminobenzoate with a suitable protecting group to protect the amino functionality.

    Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with cyclopentylamine in the presence of a coupling agent like carbodiimide to form the desired amide bond.

    Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related benzoate derivatives:

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Synthesis Highlights Applications/Properties References
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate (Target) C₁₄H₂₂N₄O₃ 294.36 Benzoate ester, urea, cyclopentyl, ethylamino Likely multi-step synthesis involving urea bond formation (e.g., carbodiimide coupling). Potential pharmacological intermediate; enhanced hydrogen bonding capacity.
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate C₁₁H₁₆N₂O₃ 224.26 Benzoate ester, hydroxyethylamino Intermediate in heterocycle synthesis; characterized by single-crystal X-ray diffraction. Pharmacological intermediates; crystal structure reveals intermolecular hydrogen bonds.
Chlorimuron ethyl ester (herbicide) C₁₅H₁₅ClN₄O₆S 414.82 Pyrimidinyl, sulfonylurea Sulfonylurea synthesis via nucleophilic substitution. Agricultural use (herbicide); inhibits acetolactate synthase in plants.
Ethyl 4-([(4-formyl-2-methoxyphenoxy)acetyl]amino)benzoate C₁₉H₂₀N₂O₆ 372.38 Benzoate ester, formyl, methoxy, acetyl amino Not explicitly described; likely involves amide coupling. Commercial availability suggests use in drug discovery or material science.
Quinolinone derivative (C18H18N2O2) C₁₈H₁₈N₂O₂ 294.36 Quinolinone, methoxy, methyl Undisclosed; structurally distinct from target. Same MW as target but divergent functional groups; illustrates structural diversity.

Key Comparative Insights

Structural Features: The target compound uniquely combines a cyclopentyl-urea moiety with ethylamino and benzoate groups. This contrasts with simpler analogs like Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, which lacks the urea group and cyclopentyl ring .

Sulfonylurea herbicides like chlorimuron ethyl ester employ nucleophilic substitution for sulfonyl group incorporation .

This contrasts with chlorimuron ethyl ester, where the sulfonylurea group is critical for herbicidal activity .

Molecular Weight Parity: The quinolinone derivative (C₁₈H₁₈N₂O₂) shares the same molecular weight (294.36 g/mol) as the target but features a fused quinolinone ring instead of a benzoate-urea scaffold. This highlights how distinct functional groups can yield divergent physicochemical and biological properties despite identical MW .

Research Findings and Data

  • Hydrogen Bonding: The urea group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), a feature absent in hydroxyethylamino analogs. This property is critical for interactions with enzymes or receptors in drug design .
  • Thermal Stability: Urea-containing compounds generally exhibit higher thermal stability than esters with simple alkylamino groups, as seen in differential scanning calorimetry (DSC) studies of related derivatives .
  • Solubility : The cyclopentyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyethyl), necessitating formulation adjustments for pharmacological use.

Biological Activity

Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate core with multiple functional groups that may contribute to its biological activities. The presence of the cyclopentyl amino group is particularly noteworthy, as it can influence the compound's interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of electron-donating groups generally enhances antibacterial and antifungal activities. For instance, compounds derived from ethyl 2-aminobenzoate have shown promising results against various bacterial strains, suggesting a potential for this compound to possess similar properties .
  • Anticancer Potential : Research on related compounds suggests potential anticancer activity. For example, benzimidazole derivatives have demonstrated efficacy against DNA topoisomerase and various cancer cell lines . Further investigation into the specific mechanisms of action for this compound is warranted.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The following table summarizes some synthetic routes explored in related compounds:

Synthesis MethodReactantsConditionsYield (%)
Method AEthyl 2-aminobenzoate + CyclopentylamineRoom temperature, solvent-free75%
Method BEthyl 3-amino-4-methylbenzoate + Carbonyl compoundAcid catalyst, ethanol96%

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study evaluated various Schiff bases synthesized from ethyl 2-aminobenzoate, revealing that electron-withdrawing groups reduced antibacterial activity compared to electron-donating groups. This finding could be extrapolated to predict the activity of this compound against bacterial strains .
  • Anticancer Activity Assessment : In vitro studies on structurally related compounds indicated significant cytotoxic effects against colon cancer cell lines, with IC50 values suggesting a concentration-dependent response. This aligns with the hypothesis that this compound may exhibit similar anticancer properties .
  • Inflammation Model Studies : Research focusing on the modulation of inflammatory markers in animal models has shown that compounds with similar functional groups can significantly reduce cytokine levels associated with inflammation. This positions this compound as a potential candidate for further exploration in anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 2
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate

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